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Compound of Interest

Compound Name: Heparin, sodium salt

Cat. No.: B601717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of heparin sodium salt in

various angiogenesis assays. Heparin, a highly sulfated glycosaminoglycan, plays a crucial

role in modulating the activity of key angiogenic growth factors, such as Vascular Endothelial

Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[1][2][3][4][5] Its ability to bind to

these growth factors and their receptors facilitates the formation of signaling complexes,

thereby enhancing or in some contexts, inhibiting, angiogenic processes.[1][3][5] The

concentration of heparin used is critical and varies depending on the specific assay and the

growth factor being investigated.

Data Presentation: Heparin Sodium Salt
Concentrations in Angiogenesis Assays
The following table summarizes the typical concentrations of heparin sodium salt used in

common in vitro and in vivo angiogenesis assays. It is important to note that the optimal

concentration may vary depending on the specific experimental conditions, cell type, and the

molecular weight of the heparin preparation used.[2][6]
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Assay Type
Growth Factor
(Typical)

Heparin Sodium
Salt Concentration

Purpose of Heparin

In Vivo Assays

Matrigel Plug Assay bFGF (FGF2) 10 units/mL

To stabilize and

potentiate the activity

of bFGF.[7]

Chick Chorioallantoic

Membrane (CAM)

Assay

Endogenous or

Exogenous Growth

Factors

50 - 150 µM (High

Molecular Weight

Heparin)

To induce an

angiogenic response;

100 µM showed

maximal response.[8]

[9]

In Vitro Assays

Endothelial Cell Tube

Formation
VEGF₁₆₅ 1 - 10 µg/mL

To enhance VEGF₁₆₅-

dependent tube

formation.[1]

Endothelial Cell

Proliferation
FGF-2 100 ng/mL

To potentiate FGF-2-

induced cell

proliferation.[10]

Endothelial Cell

Migration

Thrombin/Endogenou

s Factors
100 - 200 ng/mL

To inhibit endothelial

cell migration.[11]

VEGFR-2

Phosphorylation

Assay

VEGF-A 10 µg/mL

For optimal VEGF-A

induced VEGFR-2

phosphorylation.[12]

Signaling Pathways
Heparin's primary role in angiogenesis is to act as a co-receptor, facilitating the binding of

heparin-binding growth factors, such as FGF2 and VEGF₁₆₅, to their respective high-affinity

receptors on the endothelial cell surface.[1][3][5] This interaction is crucial for receptor

dimerization, activation, and downstream signaling.

FGF2 Signaling Pathway
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Fibroblast Growth Factor 2 (FGF2) requires heparin or cell-surface heparan sulfate

proteoglycans to form a stable ternary complex with its receptor (FGFR).[5] This complex is

essential for the dimerization and autophosphorylation of the FGFR, leading to the activation of

downstream signaling cascades, such as the MAPK/ERK pathway, which promotes cell

proliferation and survival.[3]
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Caption: FGF2 signaling pathway potentiation by heparin.

VEGF Signaling Pathway
Similar to FGF2, the major isoform of VEGF, VEGF₁₆₅, binds to heparin.[1] This interaction is

thought to enhance the binding of VEGF₁₆₅ to its receptor, VEGFR-2, leading to increased

receptor phosphorylation and subsequent activation of downstream signaling pathways that

promote endothelial cell proliferation, migration, and tube formation.[1][13]
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Caption: VEGF signaling pathway enhancement by heparin.

Experimental Protocols
Detailed methodologies for key angiogenesis assays utilizing heparin sodium salt are provided

below.

In Vivo Matrigel Plug Assay
This assay is widely used to assess in vivo angiogenesis.[14][15] A basement membrane

extract (Matrigel) containing growth factors and heparin is injected subcutaneously into mice,

where it forms a solid plug.[7][16] The plug is subsequently harvested and analyzed for blood

vessel infiltration.
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1. Prepare Matrigel Mixture
(Matrigel, Growth Factor, Heparin) on ice

2. Subcutaneous Injection
into Mouse Flank

3. Incubation
(7-14 days)

4. Excise Matrigel Plug

5. Analysis
(e.g., IHC for CD31, Hemoglobin content)

Click to download full resolution via product page

Caption: Experimental workflow for the Matrigel plug assay.

Protocol:

Reagent Preparation:

Thaw Matrigel on ice overnight at 4°C. Keep all reagents and pipette tips cold to prevent

premature gelation.

Prepare a stock solution of the desired growth factor (e.g., bFGF at 150 ng/mL).

Prepare a stock solution of heparin sodium salt (e.g., 10 units/mL).[7]

Prepare a control group with Matrigel and heparin but without the growth factor.

Matrigel Mixture Preparation (on ice):
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In a pre-chilled tube, mix Matrigel with the growth factor and heparin to the final desired

concentrations. A typical injection volume is 0.5 mL.

Animal Procedure:

Anesthetize mice according to an approved protocol.

Using a pre-chilled syringe, slowly inject 0.5 mL of the Matrigel mixture subcutaneously

into the dorsal flank of the mouse.

Incubation:

House the mice for 7-14 days to allow for vascularization of the Matrigel plug.

Plug Excision and Analysis:

Euthanize the mice and carefully excise the Matrigel plug.

The plug can be processed for histological analysis (e.g., H&E staining,

immunohistochemistry for endothelial markers like CD31) or hemoglobin content

measurement (e.g., Drabkin's reagent) to quantify blood vessel formation.

Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.[17][18] The highly

vascularized CAM of a developing chick embryo serves as a platform to assess the angiogenic

or anti-angiogenic potential of various compounds.[19]
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Caption: Experimental workflow for the CAM assay.

Protocol:

Egg Incubation:

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

Windowing:

On embryonic day 3 or 4, carefully create a small window in the eggshell to expose the

CAM.

Sample Application:

Prepare sterile, inert carriers (e.g., gelatin sponges, filter paper disks).
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Saturate the carrier with the test solution containing heparin (e.g., 50-150 µM) with or

without other angiogenic modulators.[8][9] A control group with the carrier soaked in PBS

should be included.

Gently place the carrier onto the CAM.

Re-incubation:

Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.

Analysis:

After the incubation period, image the CAM under a stereomicroscope.

Quantify angiogenesis by counting the number of blood vessel branches converging

towards the carrier or by using image analysis software to measure vessel density and

length.

In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix.

Protocol:

Plate Coating:

Thaw basement membrane extract (e.g., Matrigel) on ice.

Coat the wells of a 96-well plate with 50 µL of the basement membrane extract and allow it

to polymerize at 37°C for 30-60 minutes.

Cell Seeding:

Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum

medium.

Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.
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Treatment:

Add the test compounds, including heparin (e.g., 1-10 µg/mL) and growth factors (e.g.,

VEGF₁₆₅), to the wells.[1]

Incubation:

Incubate the plate at 37°C for 4-18 hours.

Analysis:

Visualize the tube formation using a microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

junctions, total tube length, and number of loops using image analysis software.

In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of test compounds on the proliferation of endothelial cells.

Protocol:

Cell Seeding:

Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in their

complete growth medium.

Allow the cells to attach overnight.

Serum Starvation:

Replace the medium with a low-serum or serum-free medium and incubate for 12-24

hours to synchronize the cells.

Treatment:

Add fresh low-serum medium containing the test compounds, such as heparin (e.g., 100

ng/mL) and a growth factor (e.g., FGF-2).[10]
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Incubation:

Incubate the plate for 24-72 hours.

Proliferation Assessment:

Quantify cell proliferation using a suitable method, such as:

MTS/MTT assay: Measures metabolic activity.

BrdU incorporation assay: Measures DNA synthesis.

Direct cell counting: Using a hemocytometer or an automated cell counter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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